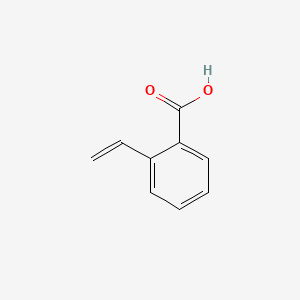

2-Vinylbenzoic acid

Cat. No. B1304920

Key on ui cas rn:

30551-66-7

M. Wt: 148.16 g/mol

InChI Key: XUDBVJCTLZTSDC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05066559

Procedure details

Into a 500 ml. 2-necked flask fitted with a thermometer, and a reflux condenser connected to a N2 source, was introduced a mixture of 3.5 g of 4-vinylbenzoic acid (Aldrich Chemical Co. , 3 g of allyl methacrylate, 150 ml tetrahydrofuran and 150 ml ethylacetate. The mixture was stirred to dissolve the benzoic acid compound. Next was added 93.5 g of laurylmethacrylate. The flask was purged with N2 and heated at 70° C. for 10 minutes. The flask was purged again with N2 and 1 g of 2,2-azobisisobutyronitrile (AIBN) was added all at once and heated at 70° C. under a N2 blanket. This was continued for a period of 8 hours. The resulting polymeric solution was cooled to room temperature and diluted with twice its volume with Isopar™ G and filtered to remove insoluble materials (About 125 mg of homopolymer of VBA acid remained on the filter paper). The clear filtered polymeric solution was further diluted with Isopar™ G to 4.1 liters and was subjected to distillation under reduced pressure until about 500 ml of the distillate was collected in the receiving flask. The distillate was mainly ethylacetate, tetrahydrofuran and Isopar™ G).

Identifiers

|

REACTION_CXSMILES

|

N#N.C([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)=C.[C:14](OCC=C)(=O)[C:15](C)=C.C(O)(=O)C1C=CC=CC=1.C(OC(=O)C(C)=C)CCCCCCCCCCC>C(OC(=O)C)C.O1CCCC1>[CH:14]([C:7]1[CH:6]=[CH:5][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10])=[CH2:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Two

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=CC=C(C(=O)O)C=C1

|

Step Three

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC=C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

93.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)OC(C(=C)C)=O

|

Step Six

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OC(C)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2-necked flask fitted with a thermometer, and a reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was purged with N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was purged again with N2 and 1 g of 2,2-azobisisobutyronitrile (AIBN)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added all at once and

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at 70° C. under a N2 blanket

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting polymeric solution was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with twice its volume with Isopar™ G

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble materials (About 125 mg of homopolymer of VBA acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The clear filtered polymeric solution was further diluted with Isopar™ G to 4.1 liters

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was subjected to distillation under reduced pressure until about 500 ml of the distillate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected in the receiving flask

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |